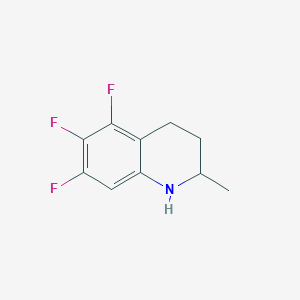

5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline: is a fluorinated quinoline derivative Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization Reactions: One common method for synthesizing 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves cyclization reactions.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biology and Medicine:

Antibacterial Agents: Fluorinated quinolines, including 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have shown significant antibacterial activity.

Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

Agriculture: Used in the development of agrochemicals with enhanced efficacy and stability.

Pharmaceuticals: Incorporated into drug design for various therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological targets, increasing its binding affinity and stability. The compound can inhibit certain enzymes or receptors, leading to its biological effects .

Comparación Con Compuestos Similares

- 6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline

- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline

Uniqueness: 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of three fluorine atoms at positions 5, 6, and 7, which significantly enhance its biological activity and stability compared to other fluorinated quinolines .

Actividad Biológica

5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS: 2168583-63-7) is a fluorinated derivative of tetrahydroquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimalarial and neuroprotective effects.

The molecular formula of this compound is C10H10F3N. It features three fluorine atoms at the 5, 6, and 7 positions of the quinoline ring and a methyl group at position 2. This unique substitution pattern is believed to enhance its biological activity compared to other tetrahydroquinoline derivatives.

| Property | Value |

|---|---|

| CAS Number | 2168583-63-7 |

| Molecular Weight | 201.19 g/mol |

| Formula | C10H10F3N |

| Purity | 95% |

| IUPAC Name | This compound |

Antimalarial Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant antimalarial properties. In particular, compounds with structural similarities to this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that these compounds can maintain activity against drug-resistant strains of the parasite.

A notable study highlighted the structural motif of tetrahydroquinolines in antimalarial activity. The compound MMV692140 (related to tetrahydroquinolines) was effective against multiple life-cycle stages of P. falciparum and demonstrated an IC50 value of approximately 1.8 μM in a standard assay . The mechanism of action involves targeting the translation elongation factor 2 in the parasite's ribosomal machinery.

Neuroprotective Effects

Tetrahydroquinoline derivatives are also being explored for neuroprotective effects. The presence of fluorine substituents may enhance lipophilicity and facilitate blood-brain barrier penetration. Compounds in this class have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and exert antioxidant effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have shown that:

- Fluorination : The introduction of fluorine atoms at specific positions enhances potency and selectivity against target pathogens.

- Substitution Patterns : Variations in the methyl group or additional functional groups can significantly alter the compound's pharmacokinetic properties and biological efficacy .

Case Study 1: Antimalarial Efficacy

A recent investigation into tetrahydroquinoline analogs revealed that structural modifications could lead to improved antimalarial activity. The study synthesized various analogs and evaluated their potency against P. falciparum. The results indicated that electron-donating substituents on the phenyl ring improved potency while electron-withdrawing groups reduced it .

Case Study 2: Neuroprotection

In another study focusing on neuroprotective properties, a series of tetrahydroquinoline derivatives were tested for their ability to protect neuronal cells from oxidative stress. Compounds with trifluoromethyl groups exhibited enhanced protective effects compared to their non-fluorinated counterparts .

Propiedades

IUPAC Name |

5,6,7-trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h4-5,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKBSNBETKSQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C(=C(C=C2N1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.